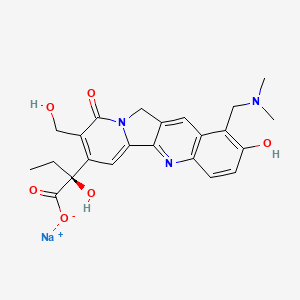

5,6-Epoxy-13-cis Retinoic Acid

Vue d'ensemble

Description

Synthesis Analysis

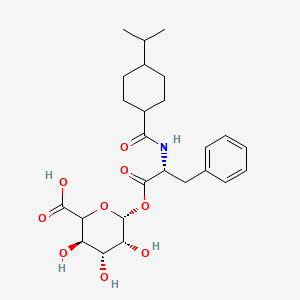

The synthesis of 13-cis-5,6-Dihydro-5,6-epoxy retinoic acid involves the degradation of 13-cis-retinoic acid under specific conditions. Armellini et al. (2002) detailed the synthesis process and provided insights into the molecular conformation and crystal structure of the compound through X-ray single crystal diffraction (Armellini et al., 2002).

Molecular Structure Analysis

The molecular geometry of 13-cis-5,6-epoxy retinoic acid has been compared to that of 13-cis-retinoic acid, revealing significant differences due to the presence of the epoxy group. This epoxy group is disordered over two adjacent cyclohexane bonds, affecting the overall structure and properties of the molecule. The detailed analysis of its molecular and crystal characterization was provided by Armellini et al. (2002), demonstrating the centrosymmetric dimers formed through hydrogen bonds between carboxylic acid groups (Armellini et al., 2002).

Chemical Reactions and Properties

13-cis-5,6-epoxy retinoic acid undergoes various chemical reactions, including hydroperoxide-dependent cooxidation. This process results in the formation of several major oxygenated metabolites, including 4-hydroxy-, 5,6-epoxy-, and 5,8-oxy-13-cis-retinoic acid, as detailed by Samokyszyn and Marnett (1987) (Samokyszyn & Marnett, 1987).

Physical Properties Analysis

The physical properties of 13-cis-5,6-epoxy retinoic acid, including its X-ray powder diffraction pattern and thermal analysis, were reported by Armellini et al. (2002). These properties help to better characterize the compound and understand its stability under various conditions (Armellini et al., 2002).

Chemical Properties Analysis

The chemical properties of 13-cis-5,6-epoxy retinoic acid, especially its reactivity and interactions with other molecules, are crucial for understanding its potential applications and behavior in different environments. The study by Samokyszyn and Marnett (1987) provides insights into the cooxidation process and the formation of various metabolites, highlighting the compound's chemical behavior (Samokyszyn & Marnett, 1987).

Applications De Recherche Scientifique

Molecular and Crystal Characterization : 5,6-Epoxy-13-cis Retinoic Acid, as a degradation product of 13-cis-retinoic acid, exhibits unique molecular conformations and crystal structures, especially when exposed to light and/or atmospheric oxygen. This has implications for its stability and efficacy in pharmaceutical applications (Armellini et al., 2002).

Metabolic Pathways and Products : The hydroperoxide-dependent cooxidation of 13-cis-retinoic acid, including the formation of 5,6-Epoxy-13-cis Retinoic Acid, reveals significant insights into its metabolism and the diversity of its metabolites. This understanding is crucial for its therapeutic applications (Samokyszyn & Marnett, 1987).

Degradation Studies : Analysis of degradation products of 13-cis retinoic acid under exposure to light and air, including 5,6-Epoxy-13-cis Retinoic Acid, provides valuable information for its storage, handling, and application in pharmaceutical formulations (Bempong, Honigberg, & Meltzer, 1995).

Enzymatic Activity and Metabolism : The enzyme system responsible for producing 5,6-epoxyretinoic acid has been detailed, highlighting its presence in various organs and its specific requirements, such as molecular oxygen and NADPH. This knowledge is essential for understanding the pharmacokinetics and dynamics of retinoic acid in the body (DeLuca, Zile, & Sietsema, 1981).

Therapeutic Implications in Dermatology and Oncology : The role of 5,6-Epoxy-13-cis Retinoic Acid in inhibiting skin tumor promotion and its interactions with enzymes and other molecules in the skin, along with its potential in dermatological and oncological treatments, is a significant area of research (Verma et al., 1980).

Biotransformation in Human Keratinocyte Cultures and Mouse Skin : Studies on the biotransformation of 13-cis retinoic acid in human and mouse skin, particularly the formation of 5,6-Epoxy-13-cis Retinoic Acid, contribute to our understanding of its dermatological applications (Chan & Samokyszyn, 2000).

Inhibition Mechanisms in Lymphocytes : Research into the antagonistic effects of 5,6-Epoxyretinoic Acid against certain actions of TPA in bovine lymphocytes provides insights into its potential immunomodulatory applications (Wertz et al., 1979).

Safety And Hazards

5,6-Epoxy-13-cis Retinoic Acid can have side effects, particularly when used in high doses. These can include dry skin, nausea, and increased risk of sunburn11. Therefore, it is important to use this compound only under the guidance of a qualified healthcare professional11.

Orientations Futures

Retinoids, including 5,6-Epoxy-13-cis Retinoic Acid, have been investigated extensively for their use in cancer prevention and treatment1213. Promising results have been observed in the breast cancer prevention setting, where fenretinide prevention trials have provided a strong rationale for further investigation in young women at high risk for breast cancer1213. Ongoing phase III randomized trials investigating retinoids in combination with chemotherapy in non–small cell lung cancer aim to definitively characterize the role of retinoids in this tumor type1213.

Propriétés

IUPAC Name |

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEHJLBAOLGBJZ-NJZIYGCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C(=C/C(=O)O)\C)/C=C/C12C(CCCC1(O2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269399 | |

| Record name | 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Epoxy-13-cis Retinoic Acid | |

CAS RN |

81444-57-7 | |

| Record name | 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81444-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Epoxy-13-cis-retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

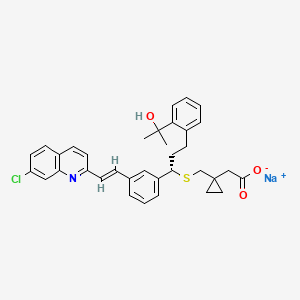

![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)

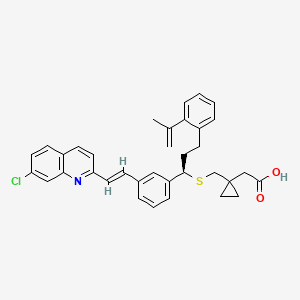

![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)